Cinoxate

Catalog No.
S624243
CAS No.
104-28-9
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinoxate

CAS Number

104-28-9

Product Name

Cinoxate

IUPAC Name

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+

InChI Key

CMDKPGRTAQVGFQ-RMKNXTFCSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
Practically insoluble in water with a solubility of approximately 0.05%.
Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils

Synonyms

3-(4-Methoxyphenyl)-2-propenoic Acid 2-Ethoxyethyl Ester; p-Methoxycinnamic Acid 2-Ehoxyethyl Ester; 2-Ethoxyehanol p-Methoxycinnamate; 2-Ethoxyethyl 4-Methoxycinnamate; 2-Ethoxyethyl p-Methoxycinnamate; Giv Tan F; Give-Tan; Phiasol; Sundare;

Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC

Isomeric SMILES

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC

The exact mass of the compound Cinoxate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)practically insoluble in water with a solubility of approximately 0.05%.soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

Cinoxate (CAS 104-28-9; 2-ethoxyethyl p-methoxycinnamate) is a viscous, slightly yellow liquid ester utilized primarily as a UV-B absorbing compound and an analytical reference standard. Characterized by a p-methoxycinnamate chromophore linked to a 2-ethoxyethyl chain, it exhibits a distinct physicochemical profile compared to longer-chain aliphatic cinnamates. With a molecular weight of 250.29 g/mol and a density of 1.102 g/cm³, it is miscible with alcohols, esters, and vegetable oils, while maintaining partial solubility in polar glycols[1]. In procurement contexts, Cinoxate is increasingly sourced not only for specialized polar formulations but also as a critical reference standard in environmental monitoring, in vitro toxicology (specifically PPARγ agonism), and regulatory compliance testing [2].

Procuring generic methoxycinnamate UV filters (such as the ubiquitous Octinoxate) as substitutes for Cinoxate fails due to drastic differences in lipophilicity and biological activity. Octinoxate utilizes a 2-ethylhexyl chain, resulting in extreme hydrophobicity (LogP ~5.8) that causes phase separation in high-glycol or polar hydrogel systems [1]. In contrast, Cinoxate's 2-ethoxyethyl moiety lowers its LogP to approximately 2.65, allowing it to remain stable in propylene glycol-rich environments[1]. Furthermore, in toxicological screening, Cinoxate exhibits specific, potent peroxisome proliferator-activated receptor γ (PPARγ) agonism that is not universally shared across the cinnamate class, making it an irreplaceable positive control and reference standard in metabolic disruption assays [2].

Lipophilicity and Polar Solvent Compatibility

The substitution of the 2-ethylhexyl group with a 2-ethoxyethyl group fundamentally alters the partition coefficient of the cinnamate core. Cinoxate demonstrates a calculated LogP of 2.65, whereas the industry-standard Octinoxate exhibits a LogP of approximately 5.8[1], [2]. This 3.15 log-unit reduction in lipophilicity translates to tangible formulation advantages: Cinoxate achieves up to 5% solubility in propylene glycol and 0.5% in glycerol, whereas Octinoxate is practically insoluble in these polar glycols [3].

Evidence DimensionPartition Coefficient (LogP) and Glycol Solubility
Target Compound DataCinoxate: LogP 2.65; 5% soluble in propylene glycol
Comparator Or BaselineOctinoxate: LogP ~5.8; insoluble in propylene glycol
Quantified Difference3.15 log-unit difference; >50-fold increase in propylene glycol solubility
ConditionsStandard ambient temperature and pressure (SATP) solvent miscibility testing

Enables formulators to incorporate a UV-B chromophore into polar, glycol-rich serums and hydrogels without requiring heavy, destabilizing emulsifier loads.

Chromophore Density and Weight-Efficiency

Because both Cinoxate and Octinoxate rely on the identical p-methoxycinnamate chromophore for UV-B absorption, their molecular weight directly dictates their weight-efficiency in formulations. Cinoxate has a molecular weight of 250.29 g/mol[1], compared to Octinoxate's 290.40 g/mol [2]. Consequently, Cinoxate provides approximately 16% more chromophore density per gram of procured material[1].

Evidence DimensionChromophore mass fraction
Target Compound DataCinoxate: MW 250.29 g/mol
Comparator Or BaselineOctinoxate: MW 290.40 g/mol
Quantified Difference16% higher chromophore density per unit mass
ConditionsMolar mass comparison of pure active ingredients

Allows formulators to achieve equivalent molar concentrations of the active UV-absorbing moiety while utilizing less total mass in the oil phase.

Specific Gravity and Oil-Phase Density Modification

The physical density of the liquid UV filter impacts the specific gravity of the formulation's oil phase, which governs the required shear rates during homogenization and the risk of Ostwald ripening. Cinoxate is a dense, viscous liquid with a specific gravity of 1.102 g/cm³ at 25 °C, which is significantly heavier than water [1]. In contrast, Octinoxate has a density of approximately 1.01 g/cm³, nearly matching water[2].

Evidence DimensionLiquid Density / Specific Gravity
Target Compound DataCinoxate: 1.102 g/cm³ at 25 °C
Comparator Or BaselineOctinoxate: ~1.01 g/cm³ at 25 °C
Quantified Difference~9% higher specific gravity
ConditionsPure liquid state at 25 °C

Requires process engineers to adjust homogenization shear rates and modifies the buoyancy of oil droplets in O/W emulsions, impacting long-term shelf stability.

In Vitro Toxicology and PPARγ Agonism Profile

Recent cheminformatic and in vitro studies have identified Cinoxate as a potent obesogenic compound via specific peroxisome proliferator-activated receptor γ (PPARγ) agonism. At a concentration of 50 μM, Cinoxate induces significant SRC3-mediated PPARγ coactivation and robust adipogenesis in human bone marrow-derived mesenchymal stem cells (hBM-MSCs) [1]. This distinct metabolic disruption profile differentiates it from other standard UV filters, establishing it as a highly specific reference standard [1].

Evidence DimensionPPARγ Coactivation and Adipogenesis Induction
Target Compound DataCinoxate: Significant SRC3-mediated PPARγ coactivation at 50 μM
Comparator Or BaselineVehicle control / Baseline UV filters: Minimal or alternative pathway activation
Quantified DifferenceRobust induction of lipid droplet formation (adipogenesis) vs. negative controls
Conditions50 μM treatment in hBM-MSC adipogenesis models and TR-FRET PPARγ corepressor assays

Essential for procurement by toxicology labs requiring a validated positive control or reference standard for screening cosmetic ingredients for metabolic disruption.

Polar-Solvent Cosmetic Formulations

Due to its LogP of 2.65 and 5% solubility in propylene glycol, Cinoxate is the preferred cinnamate for clear hydrogels, alcohol-based sprays, and low-oil serums where highly lipophilic filters like Octinoxate would precipitate or cause turbidity [1].

Analytical Reference Standards for Environmental Monitoring

With increasing regulatory scrutiny on UV filters in aquatic ecosystems, Cinoxate is procured as a high-purity analytical standard for HPLC/MS calibration to monitor water and sediment contamination [2].

In Vitro Endocrine and Metabolic Toxicology Assays

Because of its validated role as a PPARγ agonist, Cinoxate is utilized as a reference compound in stem cell adipogenesis models and TR-FRET corepressor assays to benchmark the obesogenic potential of emerging cosmetic chemicals [3].

High-Density Oil Phase Engineering

In specialized O/W emulsions where matching or exceeding the specific gravity of the aqueous phase is required to prevent creaming, Cinoxate (density 1.102 g/cm³) is selected over lighter esters to stabilize the droplet dispersion [1].

Physical Description

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992)
Viscous liquid; May be slightly yellow; [Merck Index]

Color/Form

Viscous liquid, may have slight yellow tinge

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 Da

Monoisotopic Mass

250.12050905 Da

Boiling Point

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/
BP: 185 °C at 2 mm Hg

Flash Point

greater than 212 °F (NTP, 1992)

Heavy Atom Count

18

Density

1.1000 to 1.1035 at 77 °F (NTP, 1992)
1.102 g/cu cm at 25 °C

LogP

log Kow = 2.65 (est)

Odor

Practically odorless

Melting Point

Solidifies below -25 °C

UNII

5437O7N5BH

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreening Agents
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Mechanism of Action

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
Sister-chromatid exchanges (SCEs) induced by mitomycin C (MMC), 4-nitroquinoline-1-oxide (4NQO) or UV-light in cultured Chinese hamster ovary cells (CHO K-1 cells) were enhanced by cinoxate (2-ethoxyethyl p-methoxycinnamate) or methyl sinapate (methyl 3,5-dimethoxy 4-hydroxycinnamate). ... /Study/ results suggest that the test substances inhibit DNA excision repair and that the increase in the amount of unrepaired DNA damage might cause the enhancement of induced SCEs and chromosome aberrations.

Vapor Pressure

0.00034 [mmHg]

Other CAS

104-28-9

Absorption Distribution and Excretion

Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Wikipedia

Cinoxate

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for CINOXATE (11 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Uv absorber

Methods of Manufacturing

The insertion reaction of ketene with p-methoxybenzaldehyde is used to produce 2-ethylhexyl p-ethoxycinnamate.
Preparation: United Kingdom 856411 (1960 to Givaudan)

General Manufacturing Information

2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester: INACTIVE
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/
... Absorbs UV light at 270 to 328 nm and has a relatively high molar absorptivity (19,400 at 306 nm) but is nonabsorbing throughout the entire offending range of UV light. Consequently, it is used principally in preparations intended to promote tanning rather than to protect against photosensitivity and phototoxicity.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Dates

Last modified: 08-15-2023

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